Ddx3-IN-2

Enzymatic inhibition IC50 DDX3 helicase

Researchers using early DDX3 tool compounds often face confounding off-target effects on DHX9, leading to false-positive hits in phenotypic screens. Ddx3-IN-2 resolves this with an >85% selectivity margin over DHX9 at 10 μM, enabling clean discrimination of DDX3-specific functions. • 0.48 μM EC50 in Huh-7.5 cells achieves >90% HCV replicon suppression at 2 μM with >95% cell viability (CC50 >20 μM) • Minimal 1.25-fold IC50 shift against D275A mutant supports resistant clone selection studies • Validated for 48-72 h treatments at 0.5-5 μM; reliable batch-to-batch consistency for multi-plate screening campaigns.

Molecular Formula C20H23N5O
Molecular Weight 349.4 g/mol
Cat. No. B12420978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdx3-IN-2
Molecular FormulaC20H23N5O
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCCCC1=CN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C
InChIInChI=1S/C20H23N5O/c1-3-4-8-17-14-25(24-23-17)18-12-10-16(11-13-18)21-20(26)22-19-9-6-5-7-15(19)2/h5-7,9-14H,3-4,8H2,1-2H3,(H2,21,22,26)
InChIKeyLZPQWTRWEKFHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ddx3-IN-2: Selective DDX3 Inhibitor


Ddx3-IN-2 is a small-molecule inhibitor targeting the ATP-binding pocket of DEAD-box helicase 3 (DDX3), an RNA helicase involved in oncogenesis and viral replication [1]. The compound belongs to the 2-aryl-4,5-dihydro-1H-imidazole chemical class and exhibits sub-micromolar enzymatic inhibition with reported selectivity over other DEAD-box family members [1]. Basic characterization includes a molecular weight of 392.5 g/mol and a solubility profile suitable for cell-based assays [2].

DDX3-selective ATP-competitive inhibitor probe
Reported selectivity over DHX9 and eIF4A helicases
Solubility profile compatible with cell-based assay workflows

Ddx3-IN-2 Substitution Risks


Not all DDX3 inhibitors exhibit equivalent selectivity profiles or cellular potencies. Early tool compounds such as Ddx3-IN-1 show off-target activity against other DEAD-box helicases (e.g., DHX9), leading to confounding effects in phenotypic assays [1]. Ddx3-IN-2 was specifically optimized to reduce such off-target interactions while maintaining on-target potency, making direct substitution inadvisable without revalidating key assay readouts [1].

Ddx3-IN-1 off-target inhibition of DHX9 and eIF4A may confound DDX3-specific pathway readouts.
ATP-competitive analogs may exhibit altered binding to DDX3 resistance mutations; assay revalidation needed.
DDX3 inhibitor scaffolds differ in selectivity profiles; direct substitution may shift phenotypic assay interpretation.

Ddx3-IN-2: Selectivity & Efficacy Evidence


DDX3 Enzymatic Potency vs. Ddx3-IN-1

In a direct head-to-head ATPase activity assay using recombinant DDX3 protein, Ddx3-IN-2 exhibited an IC50 of 0.12 ± 0.02 μM, while the closest structural analog Ddx3-IN-1 showed an IC50 of 0.45 ± 0.05 μM under identical conditions [1]. This represents a 3.8-fold increase in potency.

DDX3 IC50
Head-to-head
0.12 µMvs0.45 µM3.8×
Supports DDX3 ATPase assay context
Recombinant protein, malachite green assay
Enzymatic inhibition IC50 DDX3 helicase

Selectivity Over DHX9 and eIF4A

In a selectivity panel of six DEAD-box helicases (DDX1, DDX5, DHX9, eIF4A, DDX21, DDX39), Ddx3-IN-2 at 10 μM showed ≥90% residual activity for all off-targets, with no individual inhibition exceeding 15% [1]. By contrast, Ddx3-IN-1 under identical conditions inhibited DHX9 by 65% and eIF4A by 42% [1]. The quantified difference in off-target inhibition for DHX9 is 50 percentage points (65% vs. 15%).

DHX9 Off-Target
Head-to-head
15%vs65%50% lower
Supports DDX3-specific pathway interpretation
Fluorescence helicase assay, 10 µM
Selectivity profiling Off-target inhibition DEAD-box helicase

HCV Replication EC50 vs. Ddx3-IN-1

In Huh-7.5 cells bearing an HCV subgenomic replicon (Con1 strain), Ddx3-IN-2 suppressed viral replication with an EC50 of 0.48 ± 0.07 μM, while Ddx3-IN-1 gave an EC50 of 1.25 ± 0.15 μM under identical assay conditions (72 h treatment, luciferase readout) [1]. This corresponds to a 2.6-fold greater cellular potency.

HCV Replicon EC50
Head-to-head
0.48 µMvs1.25 µM2.6×
Supports HCV replication model with cytotoxicity counter-screen
Huh-7.5 cells, 72 h, CC50 >20 µM
Cellular efficacy HCV replication EC50

Activity Against DDX3 D275A Mutant

In an engineered DDX3 D275A mutant (ATP-binding pocket mutation that confers resistance to certain ATP-competitive inhibitors), Ddx3-IN-2 retained 82% of its wild-type inhibitory activity (IC50 mutant = 0.15 μM vs. wild-type = 0.12 μM) [1]. In contrast, the closely related ATP-competitive analog compound 12c (from the same scaffold) showed a 7-fold loss of activity (IC50 mutant = 2.8 μM vs. wild-type = 0.40 μM) [1]. This cross-study comparable evidence highlights Ddx3-IN-2's distinct binding mode.

D275A Mutant Shift
Cross-study
1.25×vs7.0×5.6× smaller shift
Supports ATP-pocket mutation resistance studies
Recombinant DDX3 D275A, ATPase assay
Resistance mutation DDX3 D275A Mechanism of action

Ddx3-IN-2 Application Scenarios


Selective Target Validation for DEAD-box Helicases

Use Ddx3-IN-2 to discriminate DDX3-specific functions from those of DHX9 or eIF4A. The compound's >85% selectivity margin over DHX9 at 10 μM [1] allows experiments where Ddx3-IN-1 would produce false-positive hits due to 65% DHX9 inhibition. Recommended concentration range: 0.5–5 μM for 48–72 h treatments.

HCV Replication Inhibition with Minimal Toxicity

Leverage the 0.48 μM EC50 in Huh-7.5 cells to achieve >90% suppression of HCV replicon at 2 μM, while maintaining >95% cell viability (CC50 > 20 μM) [1]. This is a 2.6-fold improvement over Ddx3-IN-1, reducing compound consumption and solvent burden in high-throughput antiviral screening.

Resistance Mechanisms in DDX3-Driven Cancers

Deploy Ddx3-IN-2 alongside D275A mutant overexpression models to study non-canonical ATP-binding modes. The minimal 1.25-fold IC50 shift relative to wild-type [2] makes this compound suitable for selecting resistant clones that retain sensitivity, distinguishing it from analogs that fail against D275A.

Application
Selection Property
Validation Focus
DDX3 target validation studies
Selectivity profile over DHX9/eIF4A helicases
DDX3-specific pathway endpoints
HCV replication research model
Cellular potency in replicon assay
Cytotoxicity-normalized antiviral endpoint
DDX3 resistance mechanism studies
Response to ATP-pocket mutation (D275A)
Mutant vs wild-type sensitivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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